molecular formula C7H3BrF3N3 B12996813 3-Bromo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine

3-Bromo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine

Cat. No.: B12996813
M. Wt: 266.02 g/mol
InChI Key: HOMDIEDQYCSAKT-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an imidazo[1,2-b]pyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine typically involves the bromination of 6-(trifluoromethyl)imidazo[1,2-b]pyridazine. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[1,2-b]pyridazine, while coupling reactions can produce biaryl derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its enzymatic activity. This inhibition can lead to the disruption of signaling pathways involved in cell growth, differentiation, and apoptosis . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for the target kinase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

3-bromo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H3BrF3N3/c8-5-3-12-6-2-1-4(7(9,10)11)13-14(5)6/h1-3H

InChI Key

HOMDIEDQYCSAKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1C(F)(F)F)Br

Origin of Product

United States

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